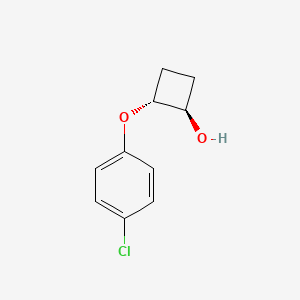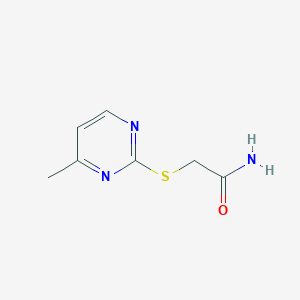
2-(4-Methylpyrimidin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Methylpyrimidin-2-yl)sulfanylacetamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfanylacetamide group .
科学的研究の応用
Synthesis and Chemical Characterization
A study by Erkin et al. (2019) focused on the synthesis of N-(3-Sulfanylmethyl-4H-1,2,4-triazol-4-yl)-2-sulfanylacetamide containing terminal 2-amino-6-methylpyrimidin-4-yl fragments. The process involved reacting 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide with triethyl orthoformate, showcasing a method for developing compounds with potential biological activity Erkin & Krutikov, 2019.
Antimicrobial and Antiviral Activities
Research by Othman et al. (2019) investigated the antimicrobial activity of Schiff base derived from sulfamerazine, showcasing the potential of pyrimidin-2-yl compounds in combating bacterial and fungal infections. The study emphasizes the importance of structural modifications for enhancing antimicrobial efficacy Othman, Al-Masoudi, Hama, & Hussain, 2019.
Anticancer Properties
A study focused on the synthesis of new α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore highlighted their potential as cancer cell inhibitors, particularly against DU145 and A549 cell lines. This research suggests the significance of integrating bioactive heterocycles with α-aminophosphonates for developing effective anticancer drugs Reddy et al., 2020.
Drug Development and Synthesis Pathways
The development of scalable syntheses for key intermediates like 4-Amino-5-aminomethyl-2-methylpyrimidine, crucial for Vitamin B1 production, highlights the role of pyrimidin-2-yl compounds in the pharmaceutical industry. Zhao et al. (2012) presented two approaches that offer efficient and industrial-scale production methods, showcasing the versatility and significance of these compounds in drug development Zhao, Ma, & Chen, 2012.
特性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-5-2-3-9-7(10-5)12-4-6(8)11/h2-3H,4H2,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOJRBRFWMBOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24829706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2815628.png)
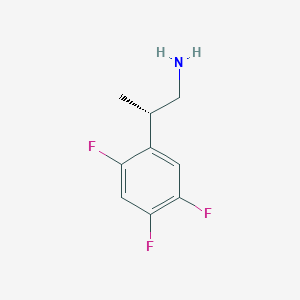
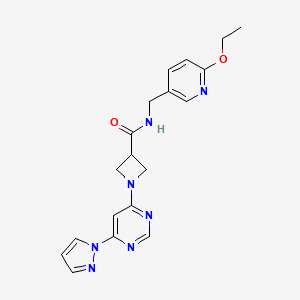

![6-(4-Ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815634.png)
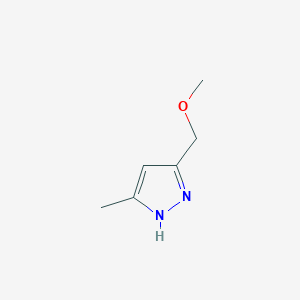

![3,6-dichloro-N-methyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2815638.png)
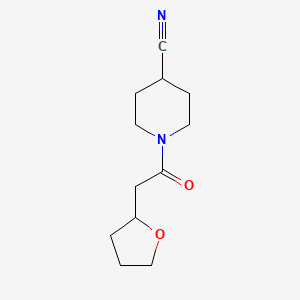
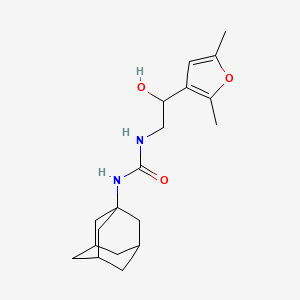
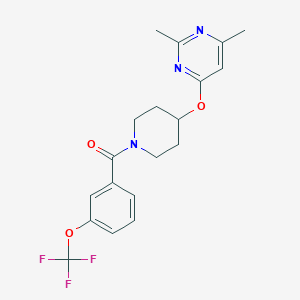
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)
